3-ethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea
Description
3-ethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea is a chemical compound with the molecular formula C9H19N3O It is characterized by the presence of an ethyl group, a methylpyrrolidinyl group, and a urea moiety
Properties
IUPAC Name |
1-ethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-3-10-9(13)11-6-8-4-5-12(2)7-8/h8H,3-7H2,1-2H3,(H2,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYUARITJRCINK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1CCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1592747-54-0 | |
| Record name | 3-ethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea typically involves the reaction of 1-methylpyrrolidine with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Purification of the final product is typically achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-ethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea
- 3-ethyl-3-methyl-1-(1-methylpyrrolidin-3-yl)urea
Uniqueness
3-ethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Biological Activity
3-Ethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a pyrrolidine ring, which is pivotal in enhancing its biological activity. The presence of the ethyl group and the urea moiety contributes to its chemical reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activity. It may act as an inhibitor for various enzymes involved in metabolic pathways, leading to altered cellular functions. Specific interactions include:
- Enzyme Inhibition : The compound may inhibit key enzymes, disrupting metabolic processes.
- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cell growth and function.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including resistant strains. The mechanism involves interference with bacterial cell wall synthesis and function.
Antiviral Activity
In addition to antibacterial effects, this compound shows potential antiviral activity. Studies have suggested that it may inhibit viral replication by targeting specific viral enzymes or altering host cell environments conducive to viral proliferation .
Cytotoxic Effects
In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. This activity is likely mediated through apoptosis pathways, where the compound triggers programmed cell death in malignant cells.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antibacterial Efficacy : A study reported significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) lower than those of commonly used antibiotics .
- Antiviral Activity : In a controlled experiment, the compound was shown to reduce viral load in infected cell cultures by over 50%, indicating potential for therapeutic use in viral infections .
- Cytotoxicity in Cancer Cells : Research involving various cancer cell lines revealed that treatment with this compound led to a dose-dependent reduction in cell viability, suggesting its potential as an anti-cancer agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1-Ethyl-3-(1-methylpyrrolidin-3-yl)urea | Moderate antibacterial | Lower solubility compared to 3-Ethyl derivative |
| 3-Ethyl-3-methyl-(1-methylpyrrolidin-3-yl)urea | Antiviral | Higher cytotoxicity in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
